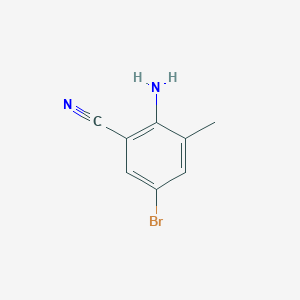

2-Amino-5-bromo-3-methylbenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromo-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDGMDQWRBRUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Bromo 3 Methylbenzonitrile

Reactivity of the Aryl Bromine Substituent

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For SNAr to occur, the ring must be electron-deficient, and there must be a good leaving group (like a halide).

In 2-Amino-5-bromo-3-methylbenzonitrile, the potent electron-withdrawing nitrile group (-CN) is located para to the bromine atom. This positioning is crucial as it effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby activating the bromine atom for substitution. youtube.comyoutube.com While the amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which generally deactivate the ring towards nucleophilic attack, the strong activation by the para-nitrile group is often sufficient to enable the reaction. Strong nucleophiles are typically required to displace the bromide.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product | Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Amino-5-methoxy-3-methylbenzonitrile | Elevated temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Amine | Dimethylamine ((CH₃)₂NH) | 2-Amino-5-(dimethylamino)-3-methylbenzonitrile | Base, elevated temperature |

This table is based on general principles of SNAr reactions, as specific literature examples for this exact substrate are limited.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a method to selectively remove the bromine atom, replacing it with a hydrogen atom. This transformation is valuable for synthesizing the corresponding debrominated analogue, 2-Amino-3-methylbenzonitrile (B1366670). Catalytic hydrogenation is a common and effective method for this purpose.

The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. acs.org The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent like ammonium (B1175870) formate (B1220265) or cyclohexene. Care must be taken with the reaction conditions, as the nitrile group can also be reduced to a primary amine under more forcing hydrogenation conditions (e.g., high pressure, high temperature, or with catalysts like Raney Nickel). researchgate.net Therefore, mild conditions are essential to achieve selective dehalogenation.

Table 2: Potential Conditions for Reductive Dehalogenation

| Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|

| 5-10% Pd/C | H₂ (1 atm) | Ethanol, Methanol (B129727) | 2-Amino-3-methylbenzonitrile |

| 10% Pd/C | Ammonium Formate (HCOONH₄) | Methanol | 2-Amino-3-methylbenzonitrile |

This table outlines common catalytic systems for reductive dehalogenation of aryl halides.

Reactivity of the Aromatic Amino Group

The aromatic amino group is a versatile functional handle, behaving as a potent nucleophile and a strong activating group for electrophilic aromatic substitution. Its reactivity allows for a wide range of derivatizations.

Electrophilic Substitution Reactions on the Amino Group

The amino group is a powerful activating ortho- and para-directing group for electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, increasing electron density at these positions. byjus.combyjus.comrsc.org In 2-Amino-5-bromo-3-methylbenzonitrile, the positions ortho (C6) and para (C4) to the amino group are available for substitution. However, the para position is already occupied by the nitrile group. The C6 position is sterically hindered by the adjacent methyl group. Despite this, reactions like halogenation are possible. Due to the high reactivity of anilines, overreaction is common, often leading to multiple substitutions. libretexts.org

To achieve monosubstitution and control the high reactivity, the amino group is often temporarily protected via acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating, allowing for more controlled reactions. byjus.com

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagent | Position of Substitution | Product (after deprotection if applicable) |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | C4, C6 | 2-Amino-4,5-dibromo-3-methylbenzonitrile |

| Nitration (with protection) | 1. Acetic Anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | C4, C6 | Mixture of 2-Amino-4-nitro- and 2-Amino-6-nitro-5-bromo-3-methylbenzonitrile |

The outcomes are predicted based on directing effects and steric considerations.

Acylation, Alkylation, and Derivatization of the Amine

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to react readily with electrophiles like acylating and alkylating agents.

Acylation: This reaction typically involves treating the amine with an acid chloride or anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to form an amide. For instance, acylation of 2-Amino-5-bromo-3-methylbenzonitrile with acetyl chloride would yield N-(5-bromo-2-cyano-3-methylphenyl)acetamide. This reaction is often used to protect the amino group during other transformations. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Reductive amination provides a more controlled method for mono-alkylation.

Table 4: Derivatization of the Amino Group

| Reaction Type | Reagent | Product Class | Example Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | N-(5-bromo-2-cyano-3-methylphenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | N-(5-bromo-2-cyano-3-methylphenyl)benzenesulfonamide |

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer Reactions)

One of the most significant transformations of primary aromatic amines is diazotization, followed by displacement of the resulting diazonium group. libretexts.org Treatment of 2-Amino-5-bromo-3-methylbenzonitrile with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (5-bromo-2-cyano-3-methylbenzenediazonium chloride).

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, many of which are introduced via copper(I)-catalyzed Sandmeyer reactions. libretexts.orgnih.gov This provides a powerful synthetic route to compounds that are otherwise difficult to prepare.

The diazonium salt can also act as an electrophile in coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. researchgate.netresearchgate.net

Table 5: Sandmeyer and Related Diazonium Reactions

| Reagent | Reaction Name | Product Class | Example Product |

|---|---|---|---|

| CuCl | Sandmeyer | Aryl Chloride | 2-Chloro-5-bromo-3-methylbenzonitrile |

| CuBr | Sandmeyer | Aryl Bromide | 2,5-Dibromo-3-methylbenzonitrile |

| CuCN | Sandmeyer | Aryl Nitrile | 5-Bromo-3-methylphthalonitrile |

| KI | (Not Sandmeyer) | Aryl Iodide | 5-Bromo-2-iodo-3-methylbenzonitrile |

| H₂O, heat | (Not Sandmeyer) | Phenol | 5-Bromo-2-hydroxy-3-methylbenzonitrile |

| H₃PO₂ | (Not Sandmeyer) | Deamination | 4-Bromo-2-methylbenzonitrile |

Condensation Reactions with Carbonyl Compounds

The primary amino group of 2-Amino-5-bromo-3-methylbenzonitrile can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

These condensation reactions are particularly important as they form the basis for the synthesis of various nitrogen-containing heterocyclic systems. For example, the reaction of an o-aminobenzonitrile derivative with carbonyl compounds can be a key step in constructing quinazoline (B50416) or dihydroquinazoline (B8668462) rings, which are important scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov

Table 6: Condensation Reactions and Heterocycle Formation

| Carbonyl Compound | Intermediate/Product Class | Potential Heterocyclic Product |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | Dihydroquinazoline (via subsequent cyclization/reduction) |

| Cyclohexanone | Imine (Schiff Base) | Tetrahydroacridine derivative (via Friedländer annulation) |

The formation of specific heterocycles often requires additional reagents or steps beyond simple condensation.

Reactivity of the Nitrile Functionality

The chemistry of the nitrile group is analogous in some ways to that of a carbonyl group due to the polarization of the C≡N bond, making the carbon atom electrophilic. chemistrysteps.comucalgary.ca This electrophilicity is the basis for numerous nucleophilic addition reactions. chemistrysteps.comucalgary.ca The reactivity of the nitrile in 2-Amino-5-bromo-3-methylbenzonitrile is modulated by the electronic effects of the other substituents on the aromatic ring.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. chemistrysteps.com The process typically occurs in two stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide, 2-amino-5-bromo-3-methylbenzamide. chemistrysteps.com Prolonged reaction time and harsher conditions will further hydrolyze the amide to 2-amino-5-bromo-3-methylbenzoic acid. masterorganicchemistry.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process is generally more challenging for amides due to the poor leaving group nature of the amide anion but can be achieved with prolonged heating. masterorganicchemistry.com

| Transformation | Product | Reagents |

| Hydrolysis (intermediate) | 2-Amino-5-bromo-3-methylbenzamide | H₂O, H⁺ or OH⁻ (controlled) |

| Hydrolysis (complete) | 2-Amino-5-bromo-3-methylbenzoic acid | H₂O, H⁺ or OH⁻ (prolonged heating) |

Reduction to Amines

The nitrile group of 2-Amino-5-bromo-3-methylbenzonitrile can be reduced to a primary amine, (2-amino-5-bromo-3-methylphenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. chemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine salt which is then further reduced to the primary amine after an aqueous workup. chemistrysteps.com

Catalytic hydrogenation is another effective method for the reduction of nitriles. uomustansiriyah.edu.iq However, care must be taken as other functional groups on the molecule, such as the bromo substituent, could potentially react under certain catalytic conditions.

| Product | Reagents |

| (2-Amino-5-bromo-3-methylphenyl)methanamine | 1. LiAlH₄, 2. H₂O |

| (2-Amino-5-bromo-3-methylphenyl)methanamine | H₂, Catalyst (e.g., Pt, Ni) |

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of strong, anionic nucleophiles. ucalgary.ca Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the nitrile to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.com For example, the reaction of 2-Amino-5-bromo-3-methylbenzonitrile with a Grignard reagent would yield an intermediate iminium salt, which upon acidic workup, would produce a ketone. chemistrysteps.comucalgary.ca

The activation barrier for nucleophilic addition to nitriles can be significant, but activation can be achieved by using an acid catalyst which protonates the nitrogen, making the carbon more electrophilic and susceptible to attack by weaker, neutral nucleophiles. ucalgary.canih.gov

| Nucleophile Type | Reagent Example | Product (after hydrolysis) |

| Organometallic | Grignard Reagent (RMgX) | Ketone |

| Organometallic | Organolithium (RLi) | Ketone |

| Anionic | Cyanide (CN⁻) | α-Aminonitrile (further reactivity) |

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. arkat-usa.orgmdpi.com A common example is the reaction of a nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Another significant cycloaddition is the [2+2] cycloaddition with ketenes to form four-membered rings. acs.orgacs.org While these reactions are well-documented for various nitriles, specific examples involving 2-Amino-5-bromo-3-methylbenzonitrile require dedicated investigation. The electronic nature of the substituted benzene ring would influence the feasibility and rate of such cycloadditions. acs.orgacs.org

| Reaction Type | Reactant | Product |

| 1,3-Dipolar Cycloaddition | Azide (e.g., NaN₃) | Substituted Tetrazole |

| [4+2] Cycloaddition | Diene | Substituted Pyridine |

| [2+2] Cycloaddition | Ketene | 4-membered heterocycle |

Structure-Reactivity Relationships in Benzonitrile (B105546) Derivatives

The reactivity of the nitrile group in 2-Amino-5-bromo-3-methylbenzonitrile is significantly influenced by the electronic properties of the substituents on the benzene ring. nih.gov The Hammett equation provides a quantitative means to correlate the electronic effects of meta and para substituents with the reactivity of a functional group on a benzene ring. libretexts.org

Amino Group (-NH₂): Located at the ortho position to the nitrile, the amino group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its primary influence is activating, increasing the electron density on the ring and potentially on the nitrile nitrogen. However, its proximity to the nitrile group can also introduce steric hindrance and potential for hydrogen bonding, which can modulate reactivity in specific reactions. libretexts.org

Bromo Group (-Br): Positioned para to the amino group and meta to the nitrile, the bromo group is electron-withdrawing via its -I effect and weakly electron-donating through its +R effect. Its net effect is deactivating. libretexts.org

Methyl Group (-CH₃): Situated meta to the nitrile and ortho to the amino group, the methyl group is a weak electron-donating group through induction and hyperconjugation. libretexts.org

Stereoselective Transformations and Chiral Auxiliary Applications

2-Amino-5-bromo-3-methylbenzonitrile is an achiral molecule and therefore cannot be directly used in enantioselective transformations. For it to be involved in stereoselective synthesis, it would first need to be converted into a chiral derivative. This could be achieved by reacting the amino group with a chiral reagent to form a chiral amide or by introducing a chiral center elsewhere in the molecule through a subsequent reaction.

Once a chiral derivative is formed, it could potentially act as a substrate in a diastereoselective reaction, where the existing chirality influences the formation of a new stereocenter. Alternatively, a chiral derivative could serve as a chiral auxiliary. In this role, it would be temporarily incorporated into a prochiral molecule to direct a stereoselective reaction, and then subsequently cleaved to yield the desired chiral product. While the potential exists, specific applications of 2-Amino-5-bromo-3-methylbenzonitrile or its immediate derivatives in stereoselective transformations or as chiral auxiliaries are not widely documented in readily available literature and represent a potential area for further research. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Bromo 3 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum of 2-amino-5-bromo-3-methylbenzonitrile is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two signals for the non-equivalent aromatic protons. The methyl group protons would appear as a singlet in the aliphatic region, and the amino group protons would also produce a singlet, though its chemical shift can be variable.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The structure of 2-amino-5-bromo-3-methylbenzonitrile contains eight distinct carbon environments, which would result in eight signals. The carbon of the nitrile group (C≡N) is characteristically found at a lower field (higher ppm). Aromatic carbons resonate in a typical range, with their specific shifts influenced by the attached substituents (amino, bromo, methyl, and cyano groups). libretexts.org The methyl carbon will appear at a much higher field (lower ppm).

Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromo-3-methylbenzonitrile This table presents predicted chemical shift (δ) ranges based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 2.1 - 2.4 | Singlet (s) |

| Amino (NH₂) | 4.0 - 5.5 (broad) | Singlet (s) |

| Aromatic (H-4) | ~7.3 | Doublet (d) |

Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromo-3-methylbenzonitrile This table presents predicted chemical shift (δ) ranges based on typical values for substituted benzenes and functional groups. libretexts.orgorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Methyl (CH₃) | 15 - 25 |

| C3 (C-CH₃) | 125 - 135 |

| C5 (C-Br) | 110 - 120 |

| Nitrile (C≡N) | 115 - 125 |

| C1 (C-CN) | 95 - 110 |

| C2 (C-NH₂) | 145 - 155 |

| C4 | 135 - 145 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For 2-amino-5-bromo-3-methylbenzonitrile, a cross-peak would be expected between the two aromatic protons (H-4 and H-6), confirming their ortho or meta relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu It would show correlations between the methyl protons and the methyl carbon, as well as between each aromatic proton (H-4, H-6) and its corresponding aromatic carbon (C-4, C-6). This is a powerful tool for assigning the carbons in the aromatic ring that bear a hydrogen atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com It is invaluable for piecing together the molecular skeleton. Expected HMBC correlations would include:

The methyl protons (H₃) to the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-4 to carbons C-2, C-5, and C-6, and potentially the nitrile carbon.

The aromatic proton H-6 to carbons C-2, C-4, and C-5.

The amino protons (NH₂) to carbons C-1, C-2, and C-3.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show through-space interactions between the amino protons and the aromatic proton at the C-6 position, and between the methyl protons and the aromatic proton at the C-4 position, confirming their relative placements on the ring.

Solvent Effects on Spectroscopic Data

The choice of solvent can significantly influence NMR chemical shifts, an effect known as the aromatic solvent-induced shift (ASIS) when using aromatic solvents like benzene-d₆. rsc.org For 2-amino-5-bromo-3-methylbenzonitrile, the chemical shifts of the protons, especially the labile amino (NH₂) protons, are sensitive to the solvent environment. unn.edu.ngdtic.mil In protic or hydrogen-bond-accepting solvents like DMSO-d₆ or methanol-d₄, the NH₂ signal may appear at a lower field (higher ppm) and may be broader due to hydrogen bonding with the solvent and chemical exchange. unn.edu.ng In contrast, in a non-polar solvent like chloroform-d (B32938) (CDCl₃), the NH₂ signal would be sharper and at a higher field. These solvent-induced shifts can be used to identify and confirm the presence of labile protons within the molecule. unn.edu.ng

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Specific functional groups exhibit characteristic vibrational frequencies, making these methods highly effective for functional group identification.

Characteristic Vibrational Modes of Benzonitrile (B105546), Amino, and Bromo Groups

The IR and Raman spectra of 2-amino-5-bromo-3-methylbenzonitrile are expected to display a series of bands corresponding to the vibrations of its constituent functional groups. libretexts.orgorgchemboulder.com

Benzonitrile Group (C≡N): The nitrile group has a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. libretexts.org This band is one of the most characteristic features in the spectrum.

Amino Group (NH₂): A primary aromatic amine shows two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can appear in the 910-665 cm⁻¹ region. orgchemboulder.com

Bromo Group (C-Br): The carbon-bromine stretching vibration typically gives rise to a strong absorption in the far-infrared or fingerprint region, generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.commissouri.edu

Aromatic Ring: The aromatic ring itself has several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.comvscht.cz Carbon-carbon stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ range. libretexts.org Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. libretexts.orgvscht.cz

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching vibrations for the methyl group are found in the 3000-2850 cm⁻¹ range. vscht.cz

Characteristic Vibrational Frequencies for 2-Amino-5-bromo-3-methylbenzonitrile This table summarizes the expected vibrational modes and their typical frequency ranges in cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Sharp (two bands) |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl (C-H) | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretch | 1600 - 1400 | Medium to Strong |

| Amino (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |

Correlating Experimental Spectra with Theoretical Predictions

To achieve a more precise and confident assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities. nih.govmdpi.com

While calculated frequencies are often systematically higher than experimental values, they can be brought into close agreement through the use of empirical scaling factors. researchgate.net By comparing the scaled theoretical spectrum with the experimental data, each observed band can be assigned to a specific vibrational mode of the molecule. This correlative approach is especially useful for complex molecules where spectral regions are crowded and band assignments are not immediately obvious. sigmaaldrich.com This methodology has been successfully applied to related molecules like benzonitrile to provide detailed and accurate vibrational assignments. frontiersin.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 2-Amino-5-bromo-3-methylbenzonitrile (C₈H₇BrN₂), the monoisotopic mass is calculated to be 209.97926 Da. uni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Predicted m/z values for various adducts of 2-Amino-5-bromo-3-methylbenzonitrile, which are commonly observed in HRMS, are crucial for its identification. These predictions, including collision cross-section (CCS) values that relate to the ion's shape, aid in the confident annotation of the compound in complex samples. uni.lu

Table 1: Predicted HRMS Data for 2-Amino-5-bromo-3-methylbenzonitrile Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 210.98654 | 134.7 |

| [M+Na]⁺ | 232.96848 | 149.1 |

| [M-H]⁻ | 208.97198 | 139.5 |

| [M+NH₄]⁺ | 228.01308 | 154.8 |

| [M+K]⁺ | 248.94242 | 137.3 |

| Data sourced from predicted values. uni.lu |

Chromatography coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful techniques for separating components of a mixture and confirming the identity and purity of a target compound. nih.gov

LC-MS: This technique is highly suitable for analyzing 2-Amino-5-bromo-3-methylbenzonitrile. The compound can be separated from impurities on a liquid chromatography column before being introduced into the mass spectrometer. nih.gov LC-MS/MS, a tandem MS technique, can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This method is extremely sensitive, allowing for the detection and quantification of trace-level impurities. nih.govresearchgate.net Analytical suppliers offer LC-MS data for the verification of their products. bldpharm.combldpharm.com

GC-MS: For analysis by GC-MS, volatile and thermally stable compounds are required. Amino compounds like 2-Amino-5-bromo-3-methylbenzonitrile often require a derivatization step to increase their volatility and improve chromatographic performance. nih.govd-nb.infospringernature.com A common method involves derivatization with reagents like propyl chloroformate. springernature.com After separation on the GC column, the mass spectrometer provides a mass spectrum that serves as a chemical fingerprint, allowing for definitive identification and purity assessment. tcichemicals.com

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com

To perform single-crystal X-ray diffraction, a high-quality single crystal of 2-Amino-5-bromo-3-methylbenzonitrile is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique set of spots, is collected and analyzed. mdpi.com By applying Fourier transform analysis to the diffraction data, an electron density map of the crystal is generated, from which the positions of individual atoms can be determined, revealing the molecule's absolute structure. rigaku.com This technique provides unequivocal proof of the compound's connectivity and stereochemistry. While specific crystal structure data for 2-Amino-5-bromo-3-methylbenzonitrile is not publicly available, the methodology is well-established through studies of analogous compounds like (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile and other aminobenzonitrile derivatives. nih.govnih.govresearchgate.net

The solved crystal structure provides precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. researchgate.net This geometric data is fundamental to understanding the molecule's conformation and electronic properties. For 2-Amino-5-bromo-3-methylbenzonitrile, key parameters would include the lengths of the C-Br, C-N, and C≡N bonds, the angles within the benzene ring, and the torsional angle describing the orientation of the amino group relative to the ring. This data can be compared with theoretical values from computational models and data from similar structures to identify any structural strain or unusual bonding characteristics. nih.gov

Table 2: Typical Bond Lengths and Angles for Functional Groups in Aromatic Compounds

| Bond/Angle | Typical Value |

| C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C-NH₂ | ~1.38 Å |

| C-CN | ~1.45 Å |

| C≡N | ~1.16 Å |

| C-C-C (in ring) | ~120° |

| Note: These are representative values. Exact measurements for 2-Amino-5-bromo-3-methylbenzonitrile would require specific crystallographic analysis. |

The crystal packing reveals how molecules of 2-Amino-5-bromo-3-methylbenzonitrile arrange themselves in the solid state, which is governed by intermolecular forces. rsc.org The functional groups present—an amino group (hydrogen bond donor), a nitrile group (hydrogen bond acceptor), a bromine atom, and an aromatic ring—allow for a variety of interactions. researchgate.net

Hydrogen Bonding: The primary amine (-NH₂) group can form hydrogen bonds with the nitrogen atom of the nitrile (-C≡N) group of an adjacent molecule (N-H···N). This type of interaction is a significant force in organizing molecules in the crystal lattice. researchgate.net

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, where the rings align either face-to-face or offset. These interactions are crucial for the stability of the crystal structure. mdpi.comresearchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic region and interact with a Lewis basic site, such as the nitrile nitrogen, in what is known as a halogen bond. This is a directional interaction that can influence crystal packing. researchgate.net

Analysis of these non-covalent interactions is critical for understanding the material's physical properties and for crystal engineering. nih.govrsc.org

Crystal Packing Analysis and Supramolecular Architecture

A definitive analysis of the crystal packing and supramolecular architecture of 2-Amino-5-bromo-3-methylbenzonitrile is contingent upon its successful crystallization and subsequent single-crystal X-ray diffraction analysis. Such an analysis would provide precise atomic coordinates, allowing for a thorough examination of the intermolecular interactions that govern the three-dimensional arrangement of the molecules in the solid state.

Hypothetically, the molecular structure of 2-Amino-5-bromo-3-methylbenzonitrile, featuring an amino group (-NH₂), a bromo substituent (-Br), a methyl group (-CH₃), and a cyano group (-C≡N) on a benzene ring, suggests the potential for a rich variety of non-covalent interactions. These could include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group and potentially the bromine atom could act as hydrogen bond acceptors. This could lead to the formation of well-defined hydrogen-bonded motifs, such as dimers, chains, or more complex networks.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the nitrogen of the cyano or amino group of a neighboring molecule.

π-π Stacking: The aromatic benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern on the ring would influence the geometry of these interactions (e.g., parallel-displaced or T-shaped).

C-H···π and C-H···N/Br Interactions: The methyl and aromatic C-H groups could also act as weak hydrogen bond donors, interacting with the π-system of the benzene ring or the nitrogen/bromine atoms of adjacent molecules.

Further research, specifically the successful crystallization and crystallographic analysis of 2-Amino-5-bromo-3-methylbenzonitrile, is required to elucidate its supramolecular architecture.

Computational Chemistry and Quantum Mechanical Studies of 2 Amino 5 Bromo 3 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are widely employed to predict a variety of molecular characteristics with a good balance of accuracy and computational cost.

Should a DFT study be performed on 2-Amino-5-bromo-3-methylbenzonitrile, it would provide fundamental insights into its behavior at a molecular level. The following subsections detail the specific types of analyses that would be conducted within a typical DFT study.

Geometry Optimization and Equilibrium Structures

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. Using DFT methods, the forces on each atom are calculated and systematically minimized until the lowest energy conformation is found.

For 2-Amino-5-bromo-3-methylbenzonitrile, this analysis would yield precise information on bond lengths (e.g., C-C, C-N, C-Br, C-H), bond angles, and dihedral angles. This optimized structure represents the molecule in its most stable state in the gas phase and is the foundation for all subsequent property calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations (IR, Raman)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the amino, methyl, and cyano groups, as well as the phenyl ring.

A study on 2-Amino-5-bromo-3-methylbenzonitrile would generate a theoretical vibrational spectrum. This would be invaluable for interpreting experimental spectra and understanding the molecule's dynamics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. An FMO analysis of 2-Amino-5-bromo-3-methylbenzonitrile would calculate the energies of these orbitals and map their spatial distribution across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Mulliken Population Analysis and Atomic Charge Calculations

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. These charges are calculated based on the distribution of the electron density among the atoms as determined by the DFT calculation.

This analysis for 2-Amino-5-bromo-3-methylbenzonitrile would provide a quantitative measure of the charge distribution across the molecule. This information is useful for understanding the molecule's polarity and electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

An MEP map for 2-Amino-5-bromo-3-methylbenzonitrile would visually highlight the electron-rich and electron-deficient regions, providing a qualitative prediction of its reactivity.

Thermodynamical Parameters and Stability Analysis

DFT calculations can be used to predict various thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and Gibbs free energy, typically at a standard temperature and pressure. These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

For 2-Amino-5-bromo-3-methylbenzonitrile, these calculations would provide data on its intrinsic stability and its potential to participate in chemical reactions from a thermodynamic perspective.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is instrumental in understanding electronic transitions and simulating ultraviolet-visible (UV-Vis) absorption spectra. For 2-Amino-5-bromo-3-methylbenzonitrile, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the strength of these absorptions (oscillator strength), and the nature of the underlying electronic transitions.

The process typically begins with the optimization of the molecule's ground-state geometry using DFT, often with a hybrid functional like B3LYP and a suitable basis set such as 6-311++G(d,p). researchgate.netnih.gov Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies to the first several low-lying singlet excited states. nih.gov

The results of these calculations allow for the assignment of absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* or n → π* transitions. These are often characterized by the movement of electron density between specific molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby virtual orbitals. nih.gov

Table 1: Illustrative TD-DFT Results for Electronic Transitions This table presents typical data obtained from a TD-DFT calculation for an aromatic amine, illustrating the kind of information generated.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.15 | 298 | 0.085 | HOMO -> LUMO (95%) |

| S2 | 4.62 | 268 | 0.120 | HOMO-1 -> LUMO (88%) |

| S3 | 5.10 | 243 | 0.250 | HOMO -> LUMO+1 (92%) |

Theoretical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are invaluable for mapping the potential energy surface (PES) of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states (TS).

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

For transformations involving 2-Amino-5-bromo-3-methylbenzonitrile, such as nucleophilic substitution or the initial steps of a cross-coupling reaction, DFT calculations can elucidate the most favorable pathway. For example, in studying a hypothetical isomerization, calculations would reveal the relative stabilities of different tautomers and the energy barriers separating them. jcchems.com These profiles provide a step-by-step energetic description of the transformation. nih.gov

2-Amino-5-bromo-3-methylbenzonitrile is a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond at the position of the bromine atom. researchgate.netnih.govnih.gov Computational studies can model the intricate interactions between the substrate and the metal catalyst (commonly palladium-based). nih.govresearchgate.net

These studies can investigate key steps of the catalytic cycle:

Oxidative Addition: Modeling the insertion of the palladium(0) catalyst into the carbon-bromine bond of the substrate to form a Pd(II) intermediate.

Transmetalation: The transfer of an organic group from a boronic acid (in the Suzuki reaction) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

By calculating the energies of the intermediates and transition states for each step, researchers can understand the rate-determining step and how the electronic and steric properties of the ligands on the catalyst influence the reaction's efficiency.

Comparison of Computational Methods and Basis Sets

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method (functional) and the mathematical functions used to describe the atomic orbitals (basis set).

Hybrid functionals are a mainstay of DFT calculations due to their balance of computational efficiency and accuracy for a wide range of molecular systems. nih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. researchgate.netnih.govnih.govjcchems.com It incorporates a portion of exact Hartree-Fock exchange with DFT exchange and correlation, providing robust results for geometries, energies, and vibrational frequencies of organic molecules.

wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It often performs better than B3LYP for systems where non-covalent interactions, such as van der Waals forces or π-stacking, are important. It is also well-suited for describing long-range interactions.

The choice of functional can impact the calculated properties. For instance, in studying reaction barriers, different functionals may yield varying activation energies, making comparison with experimental data crucial for validation.

A basis set is a set of mathematical functions (e.g., Slater-type or Gaussian-type orbitals) used to build the molecular orbitals. The size and flexibility of the basis set are critical for obtaining accurate results.

Pople-style basis sets (e.g., 6-311++G(d,p)): This nomenclature describes a split-valence basis set. The "6-311G" part indicates how core and valence atomic orbitals are described. The symbols after "G" add flexibility:

Polarization functions (d,p): The "(d,p)" adds d-functions to heavy (non-hydrogen) atoms and p-functions to hydrogen atoms. youtube.com These are crucial for describing anisotropic electron density in bonded atoms and are essential for accurately modeling geometries and transition states. youtube.com

Diffuse functions (+): The "++" adds diffuse functions to both heavy and hydrogen atoms. nih.gov These functions are important for describing spatially extended electron density, such as in anions, lone pairs, and for calculating properties like electron affinity and proton affinity. researchgate.net

Basis set convergence refers to the process of systematically increasing the size of the basis set to ensure that the calculated property of interest (e.g., energy, geometry) approaches a stable, limiting value. A common practice is to perform calculations with progressively larger basis sets (e.g., from 6-31G(d) to 6-311+G(d,p) to aug-cc-pVTZ) to confirm that the results are not an artifact of an incomplete basis set.

In Silico Predictions of Reactivity and Selectivity

In the absence of specific data, a theoretical discussion of how such predictions would be approached for a molecule like 2-Amino-5-bromo-3-methylbenzonitrile can be outlined. Computational chemists would typically employ a variety of theoretical models to understand the molecule's reactivity and predict the selectivity of its reactions.

Theoretical Approach to Predicting Reactivity and Selectivity:

Density Functional Theory (DFT): This would be a primary method to calculate the electronic structure of the molecule. DFT calculations could provide insights into the distribution of electron density, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). For 2-Amino-5-bromo-3-methylbenzonitrile, the amino group would be expected to significantly influence the HOMO, making the aromatic ring electron-rich and activated towards electrophilic substitution. The cyano group, being electron-withdrawing, would influence the LUMO.

Electrostatic Potential (ESP) Maps: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions (negative potential) would indicate areas rich in electrons and prone to attack by electrophiles, while blue-colored regions (positive potential) would indicate electron-poor areas susceptible to nucleophilic attack.

Reactivity Descriptors: Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, would offer quantitative predictions of reactivity and regioselectivity. The Fukui function, in particular, would be used to identify the most reactive atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Hypothetical Reactivity and Selectivity:

Based on the substituent effects, one can make qualitative predictions:

The amino (-NH2) group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution.

The methyl (-CH3) group is a weak activating group and is also ortho, para-directing.

The bromo (-Br) group is a deactivating group but is ortho, para-directing.

The cyano (-CN) group is a strong deactivating group and is meta-directing.

Without specific computational studies, any data tables or detailed research findings would be purely speculative. The generation of accurate and reliable in silico predictions requires dedicated quantum mechanical calculations for 2-Amino-5-bromo-3-methylbenzonitrile.

Applications of 2 Amino 5 Bromo 3 Methylbenzonitrile As an Organic Synthetic Intermediate

Building Block for Complex Aromatic Systems

The strategic placement of reactive functional groups on the 2-amino-5-bromo-3-methylbenzonitrile scaffold allows for its elaboration into more complex aromatic structures, including polycyclic and biaryl systems.

While 2-amino-5-bromo-3-methylbenzonitrile is a precursor for a variety of complex aromatic molecules, its application in the direct synthesis of purely polyaromatic hydrocarbons (PAHs)—compounds containing only carbon and hydrogen—is not extensively documented. The presence of nitrogen and bromine atoms typically directs its synthetic utility towards the creation of heteroaromatic systems or functionalized aromatics rather than unsubstituted PAHs.

The carbon-bromine bond in 2-amino-5-bromo-3-methylbenzonitrile is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orglibretexts.org This reaction provides a powerful and efficient method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of substituted biphenyls. rsc.orgnih.gov In this transformation, the bromo-substituted benzonitrile (B105546) is coupled with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. libretexts.org

The reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid partner, which allows for the creation of a diverse library of biphenyl (B1667301) structures. The amino and nitrile groups on the 2-amino-5-bromo-3-methylbenzonitrile core typically remain intact under these conditions, providing further handles for subsequent synthetic modifications. By selecting a dibrominated aromatic or a bromo-arylboronic acid as the coupling partner, this methodology can be extended to construct terphenyl systems.

Table 1: Representative Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Reactant 1 | Coupling Partner (Arylboronic Acid) | Catalyst / Base | Product | Reference |

| 2-Amino-5-bromo-3-methylbenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-3-methyl-5-phenylbenzonitrile | libretexts.org |

| 2-Amino-5-bromo-3-methylbenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | 2-Amino-5-(4-methoxyphenyl)-3-methylbenzonitrile | nih.gov |

| 2-Amino-5-bromo-3-methylbenzonitrile | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-Amino-3-methyl-5-(pyridin-3-yl)benzonitrile | rsc.org |

Precursor for Heterocyclic Compounds

The ortho-disposed amino and nitrile groups on 2-amino-5-bromo-3-methylbenzonitrile make it an ideal precursor for a variety of annulation reactions, leading to the formation of numerous fused and non-fused heterocyclic systems.

The synthesis of fused heterocycles is a cornerstone of medicinal chemistry, and ortho-aminobenzonitriles are key starting materials in this field.

Quinolines and Fused Pyridines: The Friedländer annulation is a classic and straightforward method for synthesizing quinolines. nih.govmdpi.com This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a variation of this method, 2-amino-5-bromo-3-methylbenzonitrile can react with cyclic ketones, such as cyclohexanone, typically under Lewis acid catalysis (e.g., boron trifluoride), to yield substituted tetrahydroquinolines. researchgate.net Subsequent dehydrogenation provides the fully aromatic quinoline (B57606) core. This approach results in the formation of a 4-amino-6-bromo-8-methyl-substituted quinoline derivative, where the original nitrile carbon becomes C4 of the quinoline ring, bearing the amino group.

Imidazoles: Fused imidazole (B134444) rings, specifically benzimidazoles, can be synthesized from ortho-aminobenzonitriles. One common pathway involves the reduction of the nitrile group to an aminomethyl group, forming an ortho-phenylenediamine derivative. This diamine can then be cyclized with various one-carbon synthons like formic acid, aldehydes, or orthoesters to construct the imidazole ring. Alternatively, reaction with nitrous acid can form a triazole intermediate, which upon reduction and cyclization can also lead to the benzimidazole (B57391) core. The synthesis of fused imidazoles is a versatile strategy for creating compounds with diverse biological activities. mdpi.comwjpsonline.comnih.gov

Table 2: Friedländer-Type Annulation for Fused Pyridine (B92270) (Quinoline) Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Reference |

| 2-Amino-5-bromo-3-methylbenzonitrile | Cyclohexanone | BF₃·OEt₂ | 6-Bromo-8-methyl-1,2,3,4-tetrahydroacridin-4-amine | researchgate.net |

| 2-Amino-5-bromo-3-methylbenzonitrile | Acetone (B3395972) | Lewis Acid / Heat | 4-Amino-6-bromo-2,8-dimethylquinoline | organic-chemistry.orgiipseries.org |

| 2-Amino-5-bromo-3-methylbenzonitrile | Ethyl acetoacetate | Polyphosphoric Acid | 4-Amino-6-bromo-2-hydroxy-8-methylquinoline | iipseries.org |

Beyond the fused systems described above, the aminonitrile functionality can be used to construct other important nitrogen-containing heterocycles.

Pyrimidines (Fused): The ortho-aminonitrile moiety is a powerful precursor for the synthesis of fused pyrimidines, known as quinazolines. This transformation can be achieved by reacting 2-amino-5-bromo-3-methylbenzonitrile with a variety of reagents. For example, heating with formamide (B127407) or triethyl orthoformate followed by treatment with ammonia (B1221849) leads to the formation of the corresponding 6-bromo-8-methylquinazoline. Reaction with acid chlorides or anhydrides yields 2-substituted quinazolin-4-ones after cyclization. These methods provide access to a core structure found in numerous pharmacologically active molecules. nih.govresearcher.life

Triazines: The direct synthesis of non-fused triazine rings starting from an aminobenzonitrile precursor is not a common transformation. While methods exist for synthesizing triazines and for functionalizing bromotriazines via cross-coupling, they generally start from different precursors. researchgate.netnih.gov The construction of a triazine ring typically involves the cyclotrimerization of nitriles or the condensation of amidines with other components, pathways not directly initiated from 2-amino-5-bromo-3-methylbenzonitrile.

The functional groups of 2-amino-5-bromo-3-methylbenzonitrile also permit the synthesis of sulfur-containing heterocycles, particularly benzothiazoles (fused thiazoles). A common strategy involves the reaction of the aminonitrile with a sulfurating agent. For instance, treatment with sodium hydrosulfide (B80085) (NaSH) can convert the nitrile group into a thioamide. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, would yield a 2-amino-6-bromo-4-methylbenzothiazole. Another route is the Herz reaction, which involves treating the aniline (B41778) derivative with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium salt, which can then be hydrolyzed to the corresponding benzothiazole (B30560) derivative. The synthesis of 2-aminothiazoles and their subsequent halogenation and substitution are also established routes in heterocyclic chemistry. jocpr.comnih.gov

Role in the Synthesis of Functional Organic Materials

Substituted benzonitriles are crucial precursors in the creation of a wide array of functional organic materials. The nitrile group can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. The amino and bromo groups on the aromatic ring of 2-Amino-5-bromo-3-methylbenzonitrile offer additional sites for chemical modification, such as diazotization, nucleophilic substitution, and cross-coupling reactions, further diversifying its potential applications in organic synthesis.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust pigments and dyes. jchemrev.comnih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) (a benzene (B151609) ring with two adjacent cyano groups) or its derivatives. nih.gov

While 2-Amino-5-bromo-3-methylbenzonitrile is a benzonitrile (possessing a single cyano group), it could theoretically be a precursor to a suitable phthalonitrile derivative. This would require a synthetic step to introduce a second cyano group onto the benzene ring, ortho to the existing one. Although this specific transformation for 2-Amino-5-bromo-3-methylbenzonitrile is not detailed in the available literature, the resulting substituted phthalonitrile could then, in principle, undergo cyclotetramerization to form a peripherally substituted phthalocyanine (B1677752).

The properties of the final phthalocyanine dye, such as its color, solubility, and electronic properties, would be influenced by the amino, bromo, and methyl substituents. For instance, the presence of these groups could modulate the absorption spectrum of the dye and its aggregation behavior, which are critical for its performance as a pigment. nih.gov The general synthesis of phthalocyanines from phthalonitrile precursors is often carried out at high temperatures in the presence of a metal salt, which becomes chelated in the center of the phthalocyanine macrocycle. jchemrev.com

Table 1: General Reaction Conditions for Phthalocyanine Synthesis

| Parameter | Typical Conditions |

| Starting Material | Phthalonitrile or its derivatives |

| Reaction Type | Cyclotetramerization |

| Catalyst/Reagent | Metal salts (e.g., CuCl₂, Zn(OAc)₂), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Solvent | High-boiling point solvents (e.g., quinoline, pentanol) |

| Temperature | 150-300 °C |

The structural characteristics of 2-Amino-5-bromo-3-methylbenzonitrile, particularly its rigid aromatic core and polar nitrile group, are features often found in molecules designed for use as liquid crystals and in optoelectronic materials. The anisometric (rod-like or disc-like) shape of a molecule is a key factor for the formation of liquid crystalline phases.

While there is no specific literature detailing the use of 2-Amino-5-bromo-3-methylbenzonitrile in these applications, it could serve as a core unit to which long aliphatic chains are attached. These chains, often introduced via ether or ester linkages, are essential for inducing liquid crystalline behavior. The polar nitrile group would contribute to a large dipole moment, which is a desirable feature for the alignment of the molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).

In the realm of optoelectronic materials, the extended π-conjugated systems that can be built from precursors like 2-Amino-5-bromo-3-methylbenzonitrile are of significant interest. The amino and bromo groups provide handles for extending the conjugation through polymerization or cross-coupling reactions (e.g., Suzuki or Heck coupling), leading to materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties would depend on the final molecular structure and the interplay of the electron-donating amino group and the electron-withdrawing nitrile group.

Table 2: Potential Synthetic Modifications of 2-Amino-5-bromo-3-methylbenzonitrile for Functional Materials

| Functional Group | Potential Reaction | Resulting Structure for Material Application |

| Amino Group (-NH₂) | Acylation with long-chain acyl chlorides | Amide derivatives for liquid crystals |

| Bromo Group (-Br) | Suzuki coupling with boronic acids | Extended π-conjugated systems for optoelectronics |

| Nitrile Group (-C≡N) | Hydrolysis to carboxylic acid, then esterification | Ester derivatives for liquid crystals |

Future Research Directions and Unexplored Avenues for 2 Amino 5 Bromo 3 Methylbenzonitrile

Development of Novel and More Efficient Synthetic Pathways

Traditional synthetic routes, while effective, often rely on harsh conditions, multi-step processes, and the generation of significant waste. Modern synthetic chemistry offers greener and more efficient alternatives that are yet to be systematically applied to the synthesis of 2-Amino-5-bromo-3-methylbenzonitrile.

Visible-light photocatalysis and electrochemistry represent powerful tools for organic synthesis, offering mild reaction conditions and unique reactivity pathways.

Photocatalysis: The synthesis of benzonitriles from sources like benzyl alcohols via photocatalytic ammoxidation has been demonstrated using heterogeneous photocatalysts such as Bismuth Oxybromide (BiOBr) nanosheets. chemistryviews.org Future research could explore the direct synthesis of 2-Amino-5-bromo-3-methylbenzonitrile from a corresponding benzyl alcohol precursor using a suitable photocatalyst. This approach could offer a more sustainable alternative to traditional methods. Furthermore, photocatalysis can facilitate radical reactions, which could be exploited for novel functionalizations of the benzonitrile (B105546) ring. rsc.org

Electrocatalysis: Electrochemical methods provide a reagent-free way to drive redox reactions. The electrocatalytic oxidation of primary amines to nitriles has been established, often using mediators like TEMPO or halogen ions. nih.govacs.org A potential research avenue would be the development of an electrochemical method for the cyanation of a precursor aniline (B41778), or the amination of a precursor benzonitrile. An electrochemical cross-dehydrogenative aromatization (ECDA) reaction of saturated cyclohexanones and amines has been reported for constructing anilines, suggesting that novel electrochemical routes to aromatic amines are feasible. acs.org

| Technology | Potential Application for 2-Amino-5-bromo-3-methylbenzonitrile | Key Advantages |

| Photocatalysis | Direct synthesis from a benzyl alcohol precursor; C-H functionalization. | Mild conditions, use of visible light as a renewable energy source, unique radical pathways. |

| Electrocatalysis | Synthesis via oxidation of a corresponding amine or amination of a benzonitrile precursor. | Reagent-free oxidation/reduction, high selectivity, amenability to automation. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. seqens.comresearchgate.netmt.com

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) increasingly utilizes flow chemistry to handle hazardous reagents and intermediates safely and to improve process efficiency and product consistency. seqens.comacs.orgdrugdiscoveryonline.com For a molecule like 2-Amino-5-bromo-3-methylbenzonitrile, which may involve exothermic reactions or the use of toxic reagents during its synthesis, a continuous flow process would be highly beneficial. softecks.in Future work should focus on translating existing batch syntheses into a continuous flow setup. This could involve pumping reagents through heated or cooled tubes or columns containing immobilized catalysts or reagents, allowing for a safer, more efficient, and scalable production method. researchgate.net

Exploration of Unconventional Reactivity Profiles

The unique arrangement of amino, bromo, methyl, and nitrile groups on the aromatic ring of 2-Amino-5-bromo-3-methylbenzonitrile presents opportunities for exploring reactivity beyond standard transformations.

Radical Reactions: The generation of amine radical cations via visible light photoredox catalysis has emerged as a powerful tool in amine synthesis, enabling various transformations. beilstein-journals.org Investigating the behavior of 2-Amino-5-bromo-3-methylbenzonitrile under such conditions could lead to novel C-N or C-C bond formations. The nitrile group can also participate in radical reactions, typically involving internal addition of a carbon-centered radical to form a new ring system. libretexts.org

C-H Activation: Direct C–H activation is a highly atom-economical strategy for creating new bonds, avoiding the need for pre-functionalized starting materials. nih.gov Research into the selective C-H activation of the methyl group or the aromatic C-H bond on 2-Amino-5-bromo-3-methylbenzonitrile could open up pathways for late-stage functionalization. For instance, palladium-catalyzed C-H bromination of aromatic compounds has been studied, and bromine adatoms have been shown to promote C-H activation. acs.orgrsc.org Exploring these catalytic systems could allow for the introduction of additional functional groups onto the molecule with high precision.

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them attractive catalysts for sustainable chemical synthesis.

Enzymatic Halogenation and Amination: Flavin-dependent halogenases (FDHs) are known to catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov It would be intriguing to explore if a de-halogenated precursor could be selectively brominated using an engineered FDH. Conversely, enzymes could be used to modify the existing structure. For example, dioxygenases can perform oxidative dehalogenation of aromatic compounds. wiley.com Furthermore, engineered enzymes like nitrene transferases, derived from cytochrome P450, are capable of aminating C-H bonds to provide chiral amines. nih.govnih.govchemrxiv.org Amine dehydrogenases have also been used for the synthesis of chiral amines. york.ac.uk Applying such biocatalysts could lead to novel, chiral derivatives of 2-Amino-5-bromo-3-methylbenzonitrile.

| Biocatalyst Type | Potential Transformation | Benefit |

| Flavin-dependent Halogenase | Selective bromination of a precursor molecule. | High regioselectivity, mild conditions. |

| Nitrene Transferase | Asymmetric amination of a C-H bond. | Access to chiral amine derivatives. |

| Dioxygenase/Monooxygenase | Oxidative modification or dehalogenation. | Environmentally friendly degradation or functionalization. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental efforts, and accelerating the discovery of new synthetic routes.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of 2-Amino-5-bromo-3-methylbenzonitrile. Such studies can predict the most likely sites for electrophilic or nucleophilic attack, determine the stability of intermediates, and calculate the energy barriers for potential reaction pathways. utexas.edumdpi.com For instance, DFT could be used to model the C-H activation process at different positions on the molecule to predict the most favorable site for functionalization. acs.org

Machine Learning and Reaction Pathway Prediction: Emerging tools that combine machine learning with quantum chemistry are beginning to predict feasible organic reaction pathways. chemrxiv.orgrsc.orgnih.govresearchgate.net By training models on vast datasets of known reactions, these algorithms can suggest novel synthetic routes or identify potential side reactions. Applying these predictive models to 2-Amino-5-bromo-3-methylbenzonitrile could uncover non-intuitive yet highly efficient synthetic strategies, saving significant experimental time and resources. These computational approaches can analyze complex reaction networks and identify the most plausible pathways based on thermodynamic and kinetic feasibility. acs.org

Machine Learning in Reaction Prediction

The prediction of chemical reaction outcomes is a fundamental challenge in organic chemistry. Machine learning (ML) models are increasingly being utilized to predict the products, yields, and optimal conditions for organic reactions, moving beyond traditional hypothesis-driven experimentation. nih.gov These models are trained on vast datasets of known chemical reactions, enabling them to identify patterns and make statistically informed predictions for new transformations. neurips.ccnips.cc

For 2-Amino-5-bromo-3-methylbenzonitrile, ML algorithms could be employed to explore its reactivity. By representing the molecule and potential reactants as numerical inputs, these models can predict the most likely outcomes of various transformations. A two-stage approach, first filtering for reactivity at the atom level and then ranking potential reactions, can effectively identify productive mechanistic steps from millions of possibilities. neurips.ccnips.cc This is particularly useful for a multi-functional compound like 2-Amino-5-bromo-3-methylbenzonitrile, where selectivity is a key challenge. ML models can assist chemists by suggesting initial reaction conditions, such as catalysts, solvents, and reagents, by learning from large-scale reaction databases. beilstein-journals.org

Table 1: Potential Reactions of 2-Amino-5-bromo-3-methylbenzonitrile for ML Prediction

| Functional Group | Reaction Type | Predicted Outcome | Potential ML Application |

|---|---|---|---|

| Amino (-NH₂) | N-Acylation, N-Alkylation, Diazotization | Formation of amides, secondary/tertiary amines, diazonium salts | Predicting regioselectivity and optimal reagents. |

| Bromo (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination | C-C bond formation (biaryls), C-N bond formation | Predicting catalyst and ligand effectiveness, reaction yield. chemrxiv.org |

High-Throughput Virtual Screening for New Transformations

High-Throughput Virtual Screening (HTVS) is a computational technique used to assess a large library of virtual compounds or reactions to identify promising candidates for further experimental investigation. In the context of 2-Amino-5-bromo-3-methylbenzonitrile, HTVS can be used to discover novel transformations by computationally "reacting" the molecule with a vast array of virtual reactants under various simulated conditions.

This approach complements ML-based prediction. While ML models predict the outcome of a given reaction, HTVS can be used to generate the initial set of potential reactions to be evaluated. This process is a key component of computer-aided synthesis planning. beilstein-journals.org By creating virtual libraries of reagents (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination, or dipolarophiles for cycloadditions with the nitrile group), researchers can rapidly screen for transformations that are predicted to be high-yielding, selective, or lead to novel molecular scaffolds. This accelerates the discovery process and reduces the need for resource-intensive, trial-and-error experimentation in the lab.

Synthesis of Highly Functionalized Derivatives

The diverse functional groups on 2-Amino-5-bromo-3-methylbenzonitrile provide multiple handles for elaboration into more complex and highly functionalized molecules.

Multi-Step Synthesis of Structurally Complex Analogs

The development of efficient, multi-step synthetic sequences is crucial for building structurally complex molecules from relatively simple starting materials. Recent advancements have focused on convergent, two-step syntheses to create complex macrocycles using multi-component reactions (MCRs). nih.gov This strategy could be adapted for 2-Amino-5-bromo-3-methylbenzonitrile, where the amino group could participate in an Ugi or Passerini MCR after an initial modification at the bromine position.

Another established strategy involves a sequence of halogenation, selective dehalogenation, nitration, and reduction to introduce functional groups with precise regiocontrol. researchgate.net A hypothetical multi-step synthesis starting from 2-Amino-5-bromo-3-methylbenzonitrile could involve:

Palladium-catalyzed cross-coupling at the bromine position to install a new aryl or alkyl group.

Selective acylation or sulfonation of the amino group to introduce a different functional handle and modulate the electronic properties of the ring.

Chemical transformation of the nitrile group into an amide, carboxylic acid, or a tetrazole ring, further increasing molecular complexity.

Such sequences allow for the systematic construction of a library of complex analogs with tailored properties for various applications.

Selective Derivatization of Multiple Functional Groups

A key challenge and opportunity in using 2-Amino-5-bromo-3-methylbenzonitrile as a scaffold is the selective derivatization of its three distinct functional groups. The differing reactivity of the amino, bromo, and nitrile moieties allows for their modification in a controlled, stepwise manner.

Amino Group: This group is a strong nucleophile and can readily undergo acylation, alkylation, or be used in condensation reactions to form Schiff bases. mdpi.comnih.gov Its reactivity can be temporarily masked using protecting groups to allow for reactions at other sites.

Bromo Group: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig reactions. These reactions are highly versatile for forming new carbon-carbon or carbon-heteroatom bonds under conditions that can often tolerate the other functional groups.

Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.

Table 2: Orthogonal Reactions for Selective Derivatization

| Target Functional Group | Reaction Type | Typical Reagents/Catalyst | Orthogonality/Selectivity |

|---|---|---|---|

| Bromo (-Br) | Suzuki Coupling | Pd(PPh₃)₄, base (e.g., Na₂CO₃), boronic acid | Highly selective for C-Br bond; mild conditions often tolerate -NH₂ and -CN groups. |

| Amino (-NH₂) | Acylation | Acetyl chloride, pyridine (B92270) | Highly selective for the nucleophilic amino group; does not affect C-Br or -CN. |